BenchChemオンラインストアへようこそ!

(3S,4S)-PF-06459988

EGFR T790M Enantiomeric specificity Covalent inhibitor

(3S,4S)-PF-06459988 (CAS 1858291-14-1) is the S-enantiomer of PF-06459988, a potent, orally bioavailable, third‑generation irreversible inhibitor of the T790M‑containing double‑mutant epidermal growth factor receptor (EGFR). While the active (3R,4R)‑enantiomer (CAS 1428774‑45‑1) demonstrates high potency and specificity for the drug‑resistant L858R/T790M and Del/T790M EGFR mutants, the (3S,4S) enantiomer exhibits substantially reduced inhibitory activity.

Molecular Formula C19H22ClN7O3
Molecular Weight 431.9 g/mol
Cat. No. B8180666
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3S,4S)-PF-06459988
Molecular FormulaC19H22ClN7O3
Molecular Weight431.9 g/mol
Structural Identifiers
SMILESCN1C=C(C=N1)NC2=NC3=C(C(=CN3)Cl)C(=N2)OCC4CN(CC4OC)C(=O)C=C
InChIInChI=1S/C19H22ClN7O3/c1-4-15(28)27-7-11(14(9-27)29-3)10-30-18-16-13(20)6-21-17(16)24-19(25-18)23-12-5-22-26(2)8-12/h4-6,8,11,14H,1,7,9-10H2,2-3H3,(H2,21,23,24,25)/t11-,14+/m0/s1
InChIKeyODMXWZROLKITMS-SMDDNHRTSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Buy (3S,4S)-PF-06459988 – The Less-Active S-Enantiomer of a Third-Generation Irreversible EGFR T790M Inhibitor


(3S,4S)-PF-06459988 (CAS 1858291-14-1) is the S-enantiomer of PF-06459988, a potent, orally bioavailable, third‑generation irreversible inhibitor of the T790M‑containing double‑mutant epidermal growth factor receptor (EGFR). While the active (3R,4R)‑enantiomer (CAS 1428774‑45‑1) demonstrates high potency and specificity for the drug‑resistant L858R/T790M and Del/T790M EGFR mutants, the (3S,4S) enantiomer exhibits substantially reduced inhibitory activity [1]. PF‑06459988 is distinguished from earlier irreversible EGFR inhibitors by a minimally reactive electrophilic warhead that greatly reduces proteome‑wide off‑target labeling and spares wild‑type EGFR .

Why Generic (3S,4S)-PF-06459988 Substitution Fails: Enantiomeric Specificity Governs Covalent Target Engagement


The enantiomeric form of PF-06459988 is critical for its biological activity. The (3R,4R)-enantiomer achieves potent covalent inhibition of EGFR T790M mutants through a two‑step process: reversible binding to the kinase domain followed by covalent bond formation with Cys797 [1]. The (3S,4S)-enantiomer, lacking the optimal stereochemistry for orienting the acrylamide warhead toward Cys797, exhibits markedly lower inhibitory activity . Consequently, substituting a racemic mixture or the (3R,4R)-enantiomer for the (3S,4S)-enantiomer would confound assays that rely on the S‑enantiomer as a negative control for target engagement, off‑target profiling, or resistance mechanism studies .

(3S,4S)-PF-06459988 Quantitative Differentiation Evidence vs. Active Enantiomer & Third-Generation EGFR Inhibitors


Enantiomeric Potency Deficit: (3S,4S)-PF-06459988 vs. (3R,4R)-PF-06459988 in H1975 NSCLC Cells

The (3R,4R)-enantiomer of PF-06459988 (compound 1) potently inhibits EGFR L858R/T790M autophosphorylation in H1975 cells with an IC50 of 13 nM, while the (3S,4S)-enantiomer is described by multiple independent vendors as the 'less active' or 'low activity' S‑enantiomer [1]. Although the precise IC50 of the (3S,4S)-enantiomer has not been reported in the public literature, the stereochemical inversion at the pyrrolidine 3- and 4‑positions abrogates optimal orientation of the acrylamide warhead, leading to a substantial reduction in covalent bond formation with Cys797 [2]. This differential constitutes the primary justification for procuring the (3S,4S)-enantiomer as a chiral negative control.

EGFR T790M Enantiomeric specificity Covalent inhibitor

Chiral Purity Grade: Verifiable Enantiomeric Excess Prevents Active Enantiomer Contamination

Commercially available (3S,4S)-PF-06459988 is supplied with a verified purity of 98.97% as determined by HPLC . This high enantiomeric purity is critical because contamination by even trace amounts of the (3R,4R)-enantiomer—which has an IC50 of 13 nM against EGFR L858R/T790M [1]—could generate false-positive inhibition signals in target engagement and cell‑based assays. In contrast, the active (3R,4R)-enantiomer is typically sold at >98% purity, but its procurement without corresponding S‑enantiomer control would leave experiments without a stereochemically matched inactive benchmark .

Chiral HPLC Enantiomeric purity Negative control

WT-EGFR Sparing Selectivity: Differential Between Active Enantiomer and Other Third-Generation Inhibitors

The (3R,4R)-enantiomer of PF-06459988 achieves the highest selectivity ratio between the least potent target and wild-type EGFR among third-generation EGFR inhibitors: a 392‑fold ratio for WT (A549 IC50 = 5,100 nM) vs. T790M‑containing double mutant (H1975 IC50 = 13 nM) [1]. By comparison, osimertinib and rociletinib exhibit WT/DM selectivity ratios of only 10 and 100, respectively [1]. The (3S,4S)-enantiomer, being substantially less active against T790M‑containing double mutants, is expected to exhibit an even larger window between mutant and WT EGFR inhibition, though quantitative selectivity data are not publicly available . This makes the (3S,4S)-enantiomer valuable as a matched control for WT EGFR selectivity experiments using the active (3R,4R)-enantiomer.

WT EGFR selectivity Therapeutic window Off-target toxicity

Minimal Electrophile Reactivity: Reduced Proteome‑Wide Off‑Target Labeling vs. Canertinib

The (3R,4R)-enantiomer of PF-06459988 exhibits a glutathione (GSH) reactivity ratio of 15 relative to the benchmark irreversible EGFR inhibitor canertinib (ratio = 1), indicating a 15‑fold reduction in intrinsic electrophile reactivity [1]. This reduced warhead reactivity correlates with greatly diminished proteome‑wide off‑target labeling in activity‑based protein profiling experiments [1]. The (3S,4S)-enantiomer contains the same minimally reactive acrylamide warhead but, due to altered stereochemistry, cannot properly orient it toward the catalytic Cys797 residue [2]. As a result, the S‑enantiomer serves as an ideal negative control for assessing warhead‑dependent non‑specific covalent binding in cellular proteomes, enabling researchers to deconvolute target‑specific engagement from background labeling .

Covalent warhead reactivity Proteome-wide selectivity Glutathione conjugation

Clinical Development Discontinuation: Research Tool for Resistance Mechanism Studies Absent Active Drug Interference

PF-06459988 (the active (3R,4R)-enantiomer) was evaluated in a Phase 1/2 clinical trial (NCT02297425) for advanced EGFR‑mutant NSCLC with T790M mutation; however, the Phase 2 portion was withdrawn prior to completion [1]. This clinical discontinuation positions the (3S,4S)-enantiomer as an important research reagent for investigating resistance mechanisms, pharmacokinetic/pharmacodynamic relationships, and biomarker development without the confounding variable of ongoing clinical development or therapeutic competition [2]. In contrast, osimertinib and rociletinib both advanced to regulatory approval, limiting their use as tool compounds for mechanistic studies due to intellectual property and supply-chain restrictions [3].

Clinical trial withdrawal Resistance mechanism Biomarker research

Solubility in Biorelevant Formulations: Sufficient for In Vitro and In Vivo Negative Control Dosing

The (3S,4S)-PF-06459988 enantiomer achieves a solubility of ≥2.5 mg/mL (5.79 mM) in a biorelevant formulation composed of 10% DMSO + 40% PEG300 + 5% Tween80 + 45% saline, yielding a clear solution . This solubility is comparable to the (3R,4R)-enantiomer, which shows ≥2.75 mg/mL (6.37 mM) under identical formulation conditions . The near‑identical solubility profiles of the two enantiomers ensure that any differential biological activity observed in vitro or in vivo is attributable solely to stereochemistry‑driven target engagement rather than differences in compound exposure or bioavailability .

Formulation solubility In vivo dosing Vehicle compatibility

Optimal Research and Industrial Applications for (3S,4S)-PF-06459988 Based on Verified Evidence


Chiral Negative Control for Target Engagement Assays in EGFR T790M-Driven NSCLC Models

Use (3S,4S)-PF-06459988 as the stereochemically matched inactive control in cellular target engagement experiments alongside the active (3R,4R)-PF-06459988 enantiomer (IC50 = 13 nM in H1975 cells) [1]. The established enantiomeric purity of 98.97% ensures that any observed pEGFR inhibition in the active arm is not confounded by residual active enantiomer contamination in the control arm . Biochemical validation includes immunoblotting for phospho-EGFR (Y1068) and downstream signaling markers (pAKT, pERK) in H1975 and PC9-DRH cell lines [1].

Proteome-Wide Off-Target Profiling via Activity-Based Protein Profiling (ABPP)

Employ (3S,4S)-PF-06459988 as the negative probe control in ABPP experiments designed to distinguish Cys797-dependent covalent binding from non-specific proteome reactivity. The active (3R,4R)-enantiomer shows a GSH reactivity ratio of 15 relative to canertinib, representing a 15‑fold reduction in intrinsic electrophile reactivity [2]. The S‑enantiomer retains the same minimally reactive acrylamide warhead but cannot form the covalent bond with Cys797 due to stereochemical mismatch, making it ideal for subtracting background labeling signals [3].

Resistance Mechanism Studies in T790M-Positive NSCLC Without Active Drug Interference

Utilize (3S,4S)-PF-06459988 in chronic exposure resistance generation assays to distinguish adaptive resistance mechanisms driven by target engagement (observed with active (3R,4R)-PF-06459988) from non‑specific stress responses. The clinical withdrawal of the parental compound (Phase 2 of NCT02297425 withdrawn) [4] eliminates competitive supply constraints, ensuring reliable access for long‑term academic research programs investigating acquired resistance to third‑generation EGFR inhibitors [5].

Formulation-Controlled In Vivo Pharmacodynamic Studies Requiring Matched Pharmacokinetics

Co‑administer (3S,4S)-PF-06459988 as a negative control with the active (3R,4R)-enantiomer in PK/PD xenograft studies. Both enantiomers show nearly identical solubility in biorelevant co‑solvent formulation (S‑enantiomer: ≥2.5 mg/mL; R‑enantiomer: ≥2.75 mg/mL) [6], ensuring matched compound exposure. This enables direct assessment of target‑dependent vs. target‑independent effects on tumor growth inhibition in H1975 or PC9-DRH xenograft models [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for (3S,4S)-PF-06459988

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.